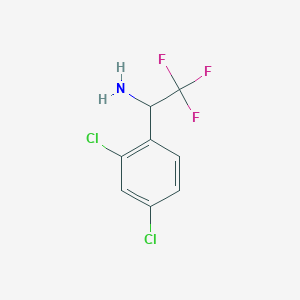![molecular formula C12H23NO B13639914 [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol](/img/structure/B13639914.png)
[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[9-(Propan-2-yl)-9-azabicyclo[331]nonan-3-yl]methanol is a complex organic compound featuring a bicyclic structure with a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol typically involves the construction of the azabicyclo[3.3.1]nonane core followed by functionalization at the 3-position. One common method includes the enantioselective construction of the azabicyclo[3.3.1]nonane scaffold, which can be achieved through various stereoselective reactions . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the size and arrangement of the rings.
Tropane Alkaloids: These compounds also feature a bicyclic structure with a nitrogen atom and are known for their biological activity.
Uniqueness
What sets [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol apart is its specific arrangement of atoms and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C12H23NO |
|---|---|
Peso molecular |
197.32 g/mol |
Nombre IUPAC |
(9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl)methanol |
InChI |
InChI=1S/C12H23NO/c1-9(2)13-11-4-3-5-12(13)7-10(6-11)8-14/h9-12,14H,3-8H2,1-2H3 |
Clave InChI |
UDXYDGOWXCGIFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2CCCC1CC(C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


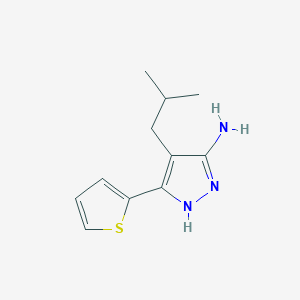
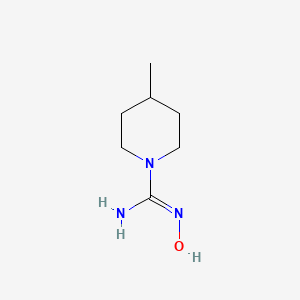
![5-[4-(3-Hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol](/img/structure/B13639841.png)
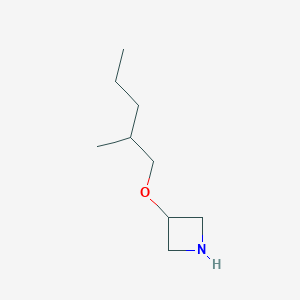
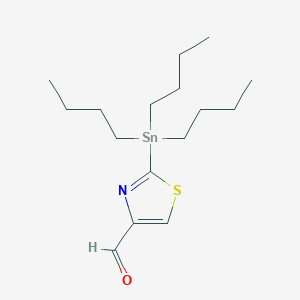
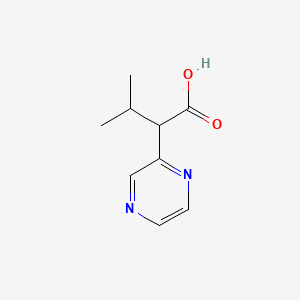
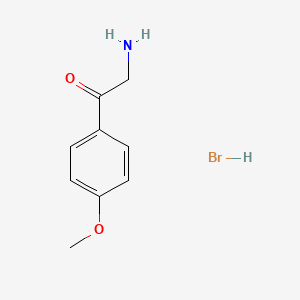
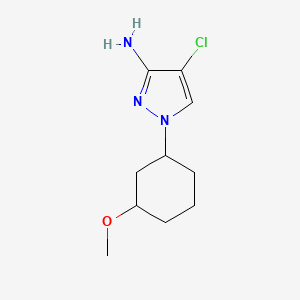
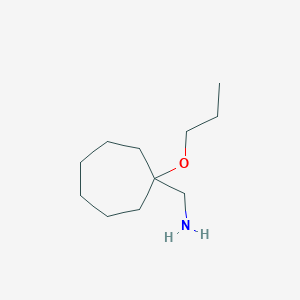
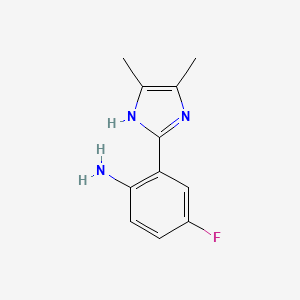
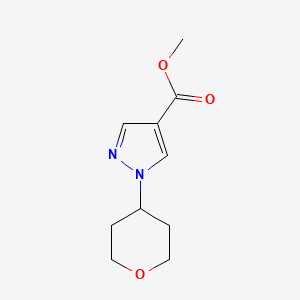
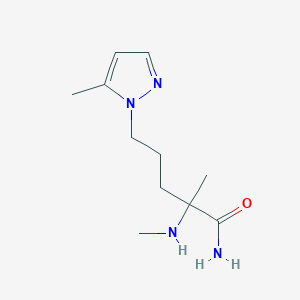
![{[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine](/img/structure/B13639900.png)
